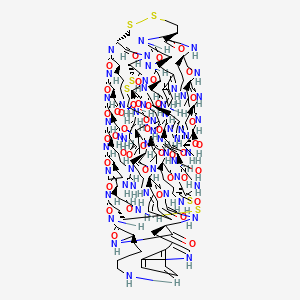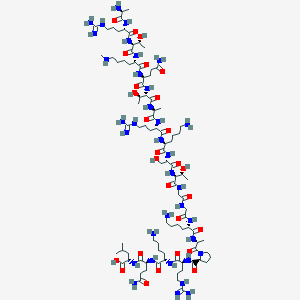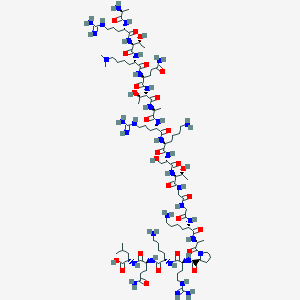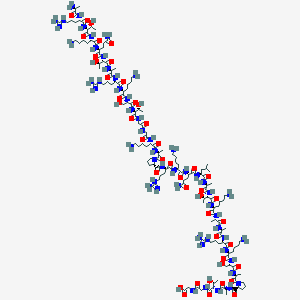
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH” is a peptide composed of 31 amino acids. This peptide sequence is notable for its complex structure, which includes multiple cysteine residues that can form disulfide bonds, contributing to its stability and functionality.
科学的研究の応用
Chemistry
This peptide can be used as a model system to study peptide synthesis, folding, and stability. Its complex structure makes it an excellent candidate for investigating disulfide bond formation and isomerization.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also serve as a scaffold for designing peptide-based drugs or inhibitors.
Medicine
In medicine, this peptide may have therapeutic potential due to its stability and ability to interact with specific molecular targets. It could be used in drug delivery systems, as a diagnostic tool, or as a therapeutic agent itself.
Industry
In the industrial sector, this peptide can be utilized in the development of biosensors, biocatalysts, and other biotechnological applications. Its stability and specificity make it a valuable component in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the entire sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
作用機序
The mechanism of action of this peptide depends on its specific sequence and structure. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which stabilize the peptide and enable it to maintain its functional conformation. The peptide can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- H-Aspartic acid-Cysteine-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine-Cysteine-Serine-Glycine-Leucine-Lysine-Cysteine-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine-Lysine-Leucine-Histidine-Isoleucine-OH
- H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the arrangement of cysteine residues, which allow for the formation of multiple disulfide bonds. This structural feature enhances the peptide’s stability and functionality, making it suitable for various scientific and industrial applications.
特性
分子式 |
C162H246N52O43S6 |
|---|---|
分子量 |
3802.47 Da |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1 |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B1151272.png)





